molecular formula C9H16N2O3 B14854440 (3-Isopropyl-5-oxo-piperazin-1-YL)-acetic acid

(3-Isopropyl-5-oxo-piperazin-1-YL)-acetic acid

Cat. No.: B14854440
M. Wt: 200.23 g/mol
InChI Key: LQDIQGCHXDDNAQ-UHFFFAOYSA-N
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Description

(3-Isopropyl-5-oxo-piperazin-1-YL)-acetic acid is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Isopropyl-5-oxo-piperazin-1-YL)-acetic acid typically involves the reaction of piperazine derivatives with acetic acid or its derivatives. The process may include steps such as:

    N-alkylation: Reacting piperazine with isopropyl halides under basic conditions.

    Oxidation: Introducing the keto group at the 5-position using oxidizing agents like potassium permanganate or chromium trioxide.

    Acetylation: Reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-Isopropyl-5-oxo-piperazin-1-YL)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simple derivative with a wide range of pharmacological activities.

    1-(2-Hydroxyethyl)piperazine: Known for its use in buffer solutions.

    4-Methylpiperazine: Used in the synthesis of various pharmaceuticals.

Uniqueness

(3-Isopropyl-5-oxo-piperazin-1-YL)-acetic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other piperazine derivatives.

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

2-(3-oxo-5-propan-2-ylpiperazin-1-yl)acetic acid

InChI

InChI=1S/C9H16N2O3/c1-6(2)7-3-11(5-9(13)14)4-8(12)10-7/h6-7H,3-5H2,1-2H3,(H,10,12)(H,13,14)

InChI Key

LQDIQGCHXDDNAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CN(CC(=O)N1)CC(=O)O

Origin of Product

United States

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